Chlorobenzilate

Description

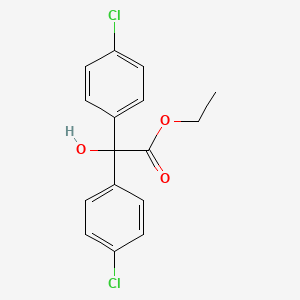

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O3/c1-2-21-15(19)16(20,11-3-7-13(17)8-4-11)12-5-9-14(18)10-6-12/h3-10,20H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPBNVDSDCTNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O3 | |

| Record name | CHLOROBENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZILATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020299 | |

| Record name | Chlorobenzilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorobenzilate appears as viscous yellow liquid or pale yellow crystals. Light brown crystalline solid. (NTP, 1992), Commercial product is a yellow to brownish liquid; Colorless solid in pure form; [HSDB] Colorless crystalline solid; [MSDSonline], COLOURLESS OR PALE YELLOW CRYSTALS. | |

| Record name | CHLOROBENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorobenzilate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROBENZILATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

313 to 316 °F at 0.07 mmHg (NTP, 1992), 146-148 °C at 0.04 mm Hg | |

| Record name | CHLOROBENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), Solubility at 20 °C: 1 g/kg acetone, dichloromethane, and methanol; 1000 g/kg toluene; 600 g/kg hexane; 700 g/kg 1-octanol, Soluble in most organic solvents, Soluble in most organic solvents, including petroleum oils /Technical/, Soluble to more than 40% in deodorized kerosene, benzene, and methyl alcohol., In water, 13 mg/L at 20 °C, Solubility in water: very poor | |

| Record name | CHLOROBENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZILATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2816 at 68 °F (NTP, 1992) - Denser than water; will sink, (technical 90%) 12,816 at 20/4 °C, Technical product is brownish liquid; density, 1.2816 at 20 °C/d (about 93% pure) /Technical grade/, 1.28 g/cm³ | |

| Record name | CHLOROBENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZILATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.2e-06 mmHg at 68 °F (NTP, 1992), 0.0000022 [mmHg], 2.2X10-6 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |

| Record name | CHLOROBENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorobenzilate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROBENZILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZILATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Chlorobenzilate /was/ suspected to be contaminated by DDT and/or its analogs at or near the limit of detection. ..., In 1972, the following components were reported in 13 batches of technical chlorobenzilate: chlorobenzilate 93.8 to 97.3%; ethyl 4-chlorobenzoate 0.23 to 0.47%; 4,4'-dichlorobenzophenone 0.04 to 0.23%; chloropropylate not detected (0.05%); 2,4'-chlorobenzilate less than 0.01%; ethyl ether of chlorobenzilate 0.14 to 0.59%; 2,2'- & 4,4'-dichlorobenzil less than 0.01 to 0.11% combined; & six unknown components 0.38% or less for each. | |

| Record name | CHLOROBENZILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid (pure), Viscous liquid. The commercial product /was/ yellow., Brownish liquid, approx. 90% pure. Pale yellow solid. Technical/, Yellowish viscous oil | |

CAS No. |

510-15-6 | |

| Record name | CHLOROBENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorobenzilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorobenzilate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLOROBENZILATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 4-chloro-.alpha.-(4-chlorophenyl)-.alpha.-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorobenzilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorobenzilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROBENZILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H850P004CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROBENZILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZILATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

95 to 99 °F (NTP, 1992), 36 to 37.5 °C, 37 °C | |

| Record name | CHLOROBENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZILATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanisms of Action and Biological Interactions of Chlorobenzilate

Neurophysiological Disruptions

Chlorobenzilate's neurotoxic effects are primarily associated with disruptions to fundamental neurophysiological processes wikipedia.orgherts.ac.uk.

Interference with Axonal Membrane Ion Transport (Na+ and K+ channels)

This compound is known to disrupt the normal flow of sodium (Na+) and potassium (K+) ions across axonal membranes herts.ac.uk. This interference affects both the central and peripheral nervous systems herts.ac.uk. The precise mechanism involves the disruption of ion channels, which are crucial for the transmission of electrical impulses along nerve fibers opcw.orgitaca.edu.es. These channels, particularly voltage-gated Na+ and K+ channels, are responsible for the depolarization and repolarization phases of action potentials nih.govsavemyexams.com. By interfering with the function of these channels, this compound impairs the generation and propagation of nerve signals herts.ac.uk.

Antagonism of Gamma-Aminobutyric Acid (GABA)-mediated Neurotransmission

Some research suggests that this compound, similar to certain other organochlorine pesticides, may act as a non-competitive antagonist of gamma-aminobutyric acid (GABA) receptors pageplace.denih.gov. GABA is a major inhibitory neurotransmitter in the central nervous system, and its binding to GABA receptors typically leads to an influx of chloride ions, causing hyperpolarization of the postsynaptic membrane and thus inhibiting neuronal activity nih.govgraphyonline.com. Antagonism of GABA-mediated neurotransmission by blocking the chloride channel can lead to hyperexcitation of the nervous system nih.govnerc.ac.uk. While polychlorocycloalkanes are known to interact with the picrotoxinin (B1677863) site on the GABA(A) receptor, inhibiting GABA-induced chloride flux, the specific interaction of this compound with GABA receptors follows a similar principle of disrupting inhibitory signaling nih.gov.

Biochemical Pathways of this compound Metabolism

The metabolism of this compound involves its biotransformation into various metabolites within biological systems nih.govpic.int.

Hydrolysis of Ester Linkage by Carboxylesterases

A primary metabolic pathway for this compound involves the hydrolysis of its ester linkage nih.govinchem.org. This reaction is catalyzed by carboxylesterases, a family of enzymes widely distributed in mammals that hydrolyze esters, amides, thioesters, and carbamates nih.govnih.gov. Carboxylesterases, particularly human carboxylesterase 1 (hCE1) and 2 (hCE2), play a significant role in the metabolism of various exogenous compounds, including pesticides nih.govnih.govresearchgate.net. Studies have shown that the cleavage of the ester linkage in this compound is a limiting reaction in its degradation inchem.org.

Formation of Key Metabolites: 4,4′-Dichlorobenzilic Acid and 4,4′-Dichlorobenzophenone

The hydrolysis of this compound primarily yields 4,4′-dichlorobenzilic acid nih.govpic.int. This acid can then undergo further degradation, notably through decarboxylation, to form 4,4′-dichlorobenzophenone nih.govpic.int. These two compounds, 4,4′-dichlorobenzilic acid and 4,4′-dichlorobenzophenone, are identified as key metabolites of this compound in various organisms and environments nih.govpic.intinchem.orginchem.org. The degradation pathway is generally considered to proceed from this compound to 4,4′-dichlorobenzilic acid, and subsequently to 4,4′-dichlorobenzophenone and carbon dioxide nih.gov.

Research findings on the detection of these metabolites in different matrices provide insight into the metabolic fate of this compound. For instance, residues of 4,4′-dichlorobenzophenone and 4,4′-dichlorobenzilic acid were found in milk samples from cows exposed to this compound inchem.org. In soil, the concentrations of 4,4′-dichlorobenzilic acid and 4,4′-dichlorobenzophenone were observed to reach maximum levels at different time points following this compound application, indicating their sequential formation and subsequent degradation pic.intinchem.orgpic.int.

Here is a table summarizing the key metabolites and their formation:

| Parent Compound | Metabolic Pathway | Key Metabolites |

| This compound | Hydrolysis by Carboxylesterases | 4,4′-Dichlorobenzilic Acid |

| 4,4′-Dichlorobenzilic Acid | Decarboxylation | 4,4′-Dichlorobenzophenone, Carbon Dioxide |

Interactive Table: Key Metabolites of this compound

Influence of Co-factors and Inhibitors on Metabolic Pathways

The metabolic pathways of this compound, particularly the degradation of its metabolites, can be influenced by the presence of co-factors and inhibitors nih.govgoogle.com.eg. Co-factors are non-protein molecules that assist enzymes in catalyzing reactions solubilityofthings.comtaylorandfrancis.com. Inhibitory molecules, on the other hand, can interfere with enzyme activity google.com.egsolubilityofthings.com.

Research on the degradation of this compound and its related compounds by microorganisms has shown that certain substances can either hinder or enhance the metabolic process nih.gov. For example, the decarboxylation of 4,4′-dichlorobenzilic acid to 4,4′-dichlorobenzophenone was found to be hindered by alpha-ketoglutarate (B1197944) and enhanced by succinate (B1194679) in studies involving microbial metabolism nih.gov. Additionally, the degradation of this compound and similar compounds was observed to be inhibited by di-isopropyl phosphorofluoridate, which is known to affect carboxylesterases inchem.orgevotec.com. These findings highlight the susceptibility of this compound's metabolic fate to the biochemical environment and the presence of specific co-factors and inhibitors.

Environmental Dynamics and Fate of Chlorobenzilate

Environmental Persistence and Degradation Pathways

The persistence of a chemical compound in the environment is often described by its half-life, which is the time it takes for half of the initial amount to degrade. Degradation can occur through various processes, including microbial activity, photolysis (breakdown by light), and hydrolysis (breakdown by reaction with water).

Half-lives in Soil and Water Systems

Chlorobenzilate generally exhibits low persistence in soils. Studies have reported half-lives in fine sandy soils ranging from 10 to 35 days following application at concentrations of 0.5 to 1.0 ppm. fao.orgorst.edu In a bare silty loam soil, a rapid disappearance was observed with a half-life of less than 30 days when applied at 5 kg a.i/ha, with residues becoming undetectable after 61 days. pic.intpic.int

While specific half-lives for this compound in water systems are not extensively detailed in the provided information, it is noted that this compound adsorbs to sediment and suspended particulate material in water. fao.orgorst.edu Hydrolysis is not expected to be an important environmental fate process in water, with estimated hydrolysis half-lives of 820 and 82 years at pH values of 7 and 8, respectively. nih.gov

Data on half-lives in different environmental compartments:

| Environmental Compartment | Soil Type | Application Rate | Half-life | Reference |

| Soil | Fine sandy soils | 0.5-1.0 ppm | 10-35 days | fao.orgorst.edu |

| Soil | Silty loam soil | 5 kg a.i/ha | < 30 days | pic.intpic.int |

| Water | N/A | N/A | > 82 years (Hydrolysis) | nih.gov |

Role of Microbial Degradation in Soil

Microbial degradation is considered a probable primary mechanism for the removal of this compound in soil. fao.orgorst.edu The rate of degradation in microbial growth media has been shown to increase with the incorporation of citrate, potentially due to a stimulated reductive decarboxylation process. nih.gov Under anaerobic conditions, a yeast isolated from insecticide-treated soil was found to decarboxylate this compound to 4,4'-dichlorobenzophenone. nih.gov

Photochemical and Hydrolytic Stability in Aqueous Environments

Aqueous solutions of this compound exposed to sunlight at pH 8 for periods ranging from 10 to 60 days showed no decomposition, suggesting that direct photolysis by sunlight is not expected to be a significant degradation pathway. nih.gov As mentioned earlier, hydrolysis in water is also not considered an important environmental fate process due to very long estimated half-lives at neutral and slightly alkaline pH values. nih.gov

Mobility and Distribution in Environmental Compartments

The mobility and distribution of this compound in the environment are influenced by its physical and chemical properties, such as water solubility, soil adsorption, and vapor pressure.

Soil Adsorption and Leaching Potential

This compound is practically insoluble in water and adsorbs strongly to soil particles, particularly in the upper soil layers. fao.orgorst.edu This strong adsorption suggests low mobility in soils, making leaching into groundwater unlikely. fao.orgorst.edu An estimated Koc of 1,500 further supports the expectation of low mobility in soil. nih.gov Studies have shown that vertical movement of this compound in soil is confined to the upper few centimeters. pic.intpic.int Following applications in citrus groves, this compound was not detected in subsurface drainage waters or surface runoff waters. fao.orgorst.edu

Volatilization from Soil and Water Surfaces

Due to its strong adsorption to soil particles and low vapor pressure, this compound is not expected to volatilize significantly from soil or water surfaces. fao.orgorst.edu The estimated Henry's Law constant for this compound indicates that volatilization from moist soil surfaces is not expected to be an important fate process. nih.gov Similarly, volatilization from dry soil surfaces is not anticipated based on its vapor pressure. nih.gov

Distribution in Aquatic Systems (Sediment and Particulate Adsorption)

This compound is expected to adsorb to suspended solids and sediment when released into water. nih.gov This adsorption to sediment and suspended particulate material is a significant mechanism for its removal from the water column. orst.edufao.org The hydrophobic nature of chlorinated hydrocarbon substances like this compound contributes to their adsorption onto organic content in sedimentary materials. fao.orgresearchgate.net Consequently, sediments can act as an ultimate sink for these compounds in aquatic ecosystems. fao.org Studies on other pesticides have shown that partitioning between water and sediment can lead to a dominance of the compound in sediments. researchgate.net

Bioaccumulation and Biomagnification Potential

The potential for bioaccumulation of this compound in aquatic organisms has been a subject of consideration. herts.ac.uk While some sources suggest that bioaccumulation may occur in fish, others indicate that this compound is not expected to bioconcentrate significantly in aquatic organisms. ilo.orgnih.govfao.orgdnacih.comwindows.netchinacloudapi.cn

Uptake and Accumulation in Aquatic Organisms

Bioaccumulation of chemicals in aquatic organisms can be influenced by their lipophilicity and adsorption to suspended particulates and sediments. fao.orgresearchgate.net this compound's log octanol-water partition coefficient (log Pow) is reported as 4.74, suggesting a potential for bioaccumulation. ilo.orgchinacloudapi.cn However, a Bioconcentration Factor (BCF) range of 224 to 709 in Cyprinus carpio suggests that bioconcentration in aquatic organisms is high according to some sources nih.govchinacloudapi.cn, while another study with Leuciscus idus reported a BCF of less than 10, indicating a low potential for bioaccumulation windows.net. The substance is considered very toxic to aquatic organisms. ilo.orgnih.govdnacih.com

Data on Bioconcentration Factors (BCF) for this compound in Fish:

| Fish Species | BCF Range | Duration | Source |

| Cyprinus carpio | 224 - 709 | 8 weeks | chinacloudapi.cn |

| Leuciscus idus | < 10 | 72 hours | windows.net |

Residues in Plant Foliage and Fruit Peels

This compound is fairly persistent on plant foliage. orst.edu It is not absorbed or transported systemically throughout a plant. orst.edu Residues of this compound have been detected in the peel of citrus fruit. orst.edu The half-life of this compound on lemon and orange peels has been reported to range from 60 to over 160 days. orst.edu Residues on treated fruit are primarily retained on the surface, with minimal migration into the pulp. pic.intpic.int Washing and peeling treated fruit is expected to remove most of the residue. pic.intpic.int Studies on the persistence of this compound residues in mature lemon fruits indicate that residue behavior on citrus peel can be described by two phases: an initial phase representing degradation and a subsequent phase representing persistence. oup.com

Data on this compound Residues in Fruit:

| Crop | Application Concentration (% a.i.) | Number of Applications | Days After Application | Residue in Plant Parts (ppm) | Country | Source |

| Apples | 0.0375 | 1 | 0 | 2.1 | Switzerland | inchem.org |

| Apples | 0.0375 | 1 | 3 | 1.8 | Switzerland | inchem.org |

| Apples | 0.0375 | 1 | 7 | 1.5 | Switzerland | inchem.org |

| Apples | 0.0375 | 1 | 10 | 1.5 | Switzerland | inchem.org |

| Apples | 0.0375 | 1 | 14 | 1.1 | Switzerland | inchem.org |

| Apples | 0.0375 | 1 | 21 | 0.75 | Switzerland | inchem.org |

| Apples | 0.0375 | 1 | 28 | 0.64 | Switzerland | inchem.org |

| Apples | 0.0375 | 1 | 35 | 0.55 | Switzerland | inchem.org |

| Apples | 0.0375 | 1 | 101 | 0.13 | Switzerland | inchem.org |

| Pears | 0.0375 | 1 | 65 | 0.13 | Switzerland | inchem.org |

| Oranges | 0.05 | 1 | 150 | <0.03 (pulp), 2.1 (peel) | Spain | inchem.org |

| Oranges | 0.02 | 1 | 167 | <0.03 (pulp), 1.75 (peel) | Cyprus | inchem.org |

| Oranges | 0.03 | 1 | 165 | <0.03 (pulp), <0.03 (peel) | Israel | inchem.org |

| Oranges | 0.025 | 1 | 14 | <0.01 (pulp), 1.6, 1.7 (peel) | South Africa | inchem.org |

| Oranges | 0.025 | 1 | 28 | <0.01 (pulp), 1.6, 1.6 (peel) | South Africa | inchem.org |

| Oranges | 0.025 | 1 | 42 | <0.01 (pulp), 2.0, 1.8 (peel) | South Africa | inchem.org |

Ecotoxicological Investigations of Chlorobenzilate

Effects on Non-Target Organisms

Chlorobenzilate's toxicity to organisms other than its target mites and ticks has been evaluated to assess its broader ecological footprint.

Toxicity to Avian Species

Studies indicate that this compound is considered slightly toxic to practically nontoxic to birds. orst.edu

Data on the dietary toxicity to avian species include:

The 7-day dietary LC50 for bobwhite quail is 3375 ppm. orst.edu

The 5-day dietary LC50 for mallard ducks is greater than 8000 ppm. orst.edu

These values suggest a relatively low acute toxicity risk to the tested avian species under dietary exposure scenarios.

Avian Toxicity Data

| Species | Endpoint | Value | Citation |

| Bobwhite Quail | 7-day Dietary LC50 | 3375 ppm | orst.edu |

| Mallard Duck | 5-day Dietary LC50 | > 8000 ppm | orst.edu |

Impact on Aquatic Biota (Fish and Invertebrates)

This compound has demonstrated toxicity to aquatic organisms, with varying levels of sensitivity observed between different species. It is considered moderately to highly toxic to certain fish species. orst.edu this compound is also described as very toxic to aquatic invertebrates. wikipedia.orgprimaryinfo.com

Key findings regarding aquatic toxicity include:

An LC50 (96 hour) of 0.7 mg/L has been reported for rainbow trout. orst.edu

An LC50 (96 hour) of 1.8 mg/L has been reported for bluegill. orst.edu

this compound is not expected to bioconcentrate significantly in aquatic organisms. orst.edu

Bioaccumulation of this chemical may occur in fish. ilo.org

Aquatic Toxicity Data (Fish)

| Species | Endpoint | Value | Citation |

| Rainbow Trout | 96-hour LC50 | 0.7 mg/L | orst.edu |

| Bluegill | 96-hour LC50 | 1.8 mg/L | orst.edu |

While specific acute or chronic toxicity data (e.g., EC50, NOEC) for freshwater aquatic invertebrates were noted as missing in some assessments, the general consensus is that this compound poses a high toxicity risk to these organisms. herts.ac.uk

Effects on Beneficial Insects (e.g., Honeybees)

This compound is generally considered nontoxic to beneficial insects, including honeybees. orst.edupic.intpic.int

Research findings regarding honeybees indicate:

this compound is non-toxic to bees according to evaluations from 1969. pic.intpic.int

A laboratory honey bee LD50 of 1.01 µ g/bee has been reported (48 hr, 65% relative humidity, 26.7°C). pic.intpic.int This value places it in a category of relatively nontoxic pesticides to honey bees. avocadosource.com

Its specifically acaricidal action is noted as sparing useful insects. scispace.com

Toxicity to Honeybees

| Species | Endpoint | Value | Conditions | Citation |

| Honey Bee | Laboratory LD50 | 1.01 µ g/bee | 48 hr, 65% RH, 26.7°C | pic.intpic.int |

Sublethal Ecotoxicological Endpoints

Beyond direct mortality, this compound exposure can lead to sublethal effects in ecological receptors, impacting their physiology, development, and behavior.

Reproductive and Developmental Effects in Ecological Receptors

Studies in laboratory animals have provided some insights into the potential reproductive and developmental effects of this compound, although data specifically on wildlife are less extensive.

Findings from mammalian studies indicate:

A three-generation rat reproduction study resulted in reduced testicular weights but did not affect reproduction. orst.edupic.int

Another study suggested that this compound does not adversely affect reproductive performance at dosage levels up to 100 mg/kg/day. orst.edupic.int

Injury to the sperm and atrophy of the testes have been observed in rats exposed to this compound. epa.gov

There is limited evidence from animal studies suggesting that this compound may damage the male reproductive system, including decreasing sperm count. nj.gov

The teratogenic potential of this compound has not been fully determined, and data have been considered insufficient to conclude if it is a developmental toxin. pic.intpic.int

While these findings are primarily from laboratory mammals, they raise potential concerns for reproductive health in exposed wildlife populations. Endocrine disruption, which can lead to reproductive and developmental problems in wildlife, is a known concern with some pesticides. beyondpesticides.org

Neurotoxicological Manifestations in Wildlife

This compound is a chlorinated hydrocarbon, a class of insecticides known to disrupt the nervous system. impehcm.org.vnbritannica.com While its pesticidal action is described as a nerve poison, specific detailed research findings on neurotoxicological manifestations in wildlife are limited in the provided search results. epa.gov

Some general information related to neurological effects from exposure to this compound or similar compounds includes:

this compound has been noted to potentially cause effects on the central nervous system, which may result in impaired functions. ilo.org

Overexposure in mammals may lead to confusion, weakness, poor coordination, irritability, and headaches. wv.gov Higher or more prolonged exposure could potentially lead to more severe effects. wv.gov

this compound is listed among chemicals where in vivo critical effects are documented as neurotoxicity, although the origin may not always be a direct impact to the nervous system. nih.gov

this compound is an organochlorine insecticide with toxicity similar to DDT, which is known to act directly on the nervous system causing disruption of normal ion permeabilities. nih.gov

While direct, detailed studies on neurotoxicological manifestations of this compound in wild birds, fish, or invertebrates were not prominently featured in the search results, the compound's classification as a nerve poison and the known effects of related chlorinated hydrocarbons suggest a potential for neurological impacts on exposed wildlife.

Toxicological and Health Research Perspectives

In Vivo Carcinogenicity Studies

In vivo studies have investigated the carcinogenic potential of chlorobenzilate, with a notable focus on liver tumor induction in rodents.

Hepatocellular Carcinoma Induction in Murine Models

Studies in murine models have provided evidence suggesting a link between this compound exposure and the induction of hepatocellular carcinoma. In one study, oral administration of this compound to B6C3F1 mice resulted in an increased incidence of hepatocellular carcinomas in both male and female mice. The frequency of these tumors was significantly higher compared to control animals. For instance, in male mice, the incidence of hepatocellular carcinoma was 4/19 (21%) in controls, 32/48 (67%) in the low-dose group, and 22/45 (49%) in the high-dose group. In female mice, the incidence was 0/20 in controls, 11/49 (22%) in the low-dose group, and 13/50 (26%) in the high-dose group. nih.govinchem.org

Another study also reported that this compound induced hepatocellular carcinomas in both sexes of mice in one strain and in males of two other strains when administered in the diet. pic.intpic.int These findings suggest a correlation between high dietary dosages of this compound and the development of hepatomas in mice. pic.intpic.int

Interactive Table 1: Incidence of Hepatocellular Carcinoma in B6C3F1 Mice Exposed to this compound

| Group | Male Mice (Incidence) | Female Mice (Incidence) |

| Control | 4/19 (21%) | 0/20 |

| Low Dose | 32/48 (67%) | 11/49 (22%) |

| High Dose | 22/45 (49%) | 13/50 (26%) |

Data derived from research findings on hepatocellular carcinoma induction in murine models. nih.govinchem.org

Evaluation of Carcinogenic Potential in Rodents

The evaluation of this compound's carcinogenic potential has extended to other rodent species, particularly rats. While studies in mice have shown clear evidence of liver tumor induction, the evidence for carcinogenicity in rats has been considered uncertain or inadequate for evaluation in some assessments. pic.intpic.intorst.edu

In studies on rats, a carcinogenic potential was not observed. pic.intpic.int For example, a bioassay in Osborne-Mendel rats did not provide sufficient evidence for the carcinogenicity of this compound. nih.gov Although there was a statistically significant positive association between this compound administration and the appearance of cortical adenoma of the adrenal gland in low-dose male and high-dose female rats in one study, the incidence of these benign tumors was not considered sufficient evidence to establish carcinogenicity in this species. nih.govinchem.org

Classification by Regulatory Agencies (e.g., EPA Group B2)

Regulatory agencies have evaluated the available toxicological data to classify the carcinogenic potential of this compound. The U.S. Environmental Protection Agency (EPA) has classified this compound as a Group B2, probable human carcinogen. epa.govnih.govwikipedia.org This classification is based on the evidence of carcinogenicity observed in animal studies, specifically the induction of tumors in mice. orst.eduepa.govwikipedia.org The International Agency for Research on Cancer (IARC) has concluded that there is insufficient information available to evaluate the carcinogenicity of this compound in humans. pic.intpic.intwikipedia.org

Reproductive and Developmental Toxicity Research

Research has also investigated the potential of this compound to cause reproductive and developmental toxicity.

Testicular Atrophy in Rodent Models

Studies in rodent models have indicated that this compound can affect the male reproductive system, particularly leading to testicular atrophy. Injury to the sperm and atrophy of the testes have been observed in rats exposed to this compound in their diet. epa.gov A two-year study in rats also noted atrophy of the testes. orst.edu In a 99-day feeding study in rats, histopathological examination revealed spermatogenentic injury and testicular atrophy at the top dose level. inchem.org An increased incidence of compound-related testicular atrophy was also observed in male rats in a study where undersized gonads were noted during gross examination. inchem.org

However, a re-evaluation by a WHO Group of Experts on previously reported testicular damage in chronic and reproduction studies concluded that insufficient evidence exists to suggest that widespread testicular damage would result from this compound exposure. pic.intpic.int

Interactive Table 2: Observations on Testicular Effects in Rat Studies

| Study Duration | Observation | Incidence/Notes | Source |

| 2-year | Testicular atrophy | Observed | orst.edu |

| 99-day feeding | Testicular atrophy | Observed at top dose level | inchem.org |

| Long-term | Testicular atrophy | Increased incidence in dosed male rats | inchem.org |

| Three-generation | Reduced testicular weights | Did not affect reproduction in one study | orst.edu |

| Various | Testicular damage | Insufficient evidence for widespread damage | pic.intpic.int |

Data compiled from research findings on testicular effects in rodent models.

Assessment of Teratogenic Effects

The assessment of the teratogenic potential of this compound has been explored in animal studies. Teratogenic effects were not observed in the offspring of rats exposed to this compound in their diet or in rabbits exposed by gavage. epa.gov While a three-generation study in rats observed no adverse effect on reproduction, the teratogenic potential of this compound has not been fully determined according to some evaluations, with data considered insufficient to determine if it is a developmental toxin. pic.intpic.int Currently, some sources indicate that no data are available on the teratogenic effects in humans. orst.edu

Neurological and Systemic Effects in Experimental Models

Research in experimental models has indicated that this compound can induce neurological and systemic effects, particularly impacting the liver and kidneys.

This compound has been associated with toxic encephalopathy in cases of exposure, exhibiting toxicity similar to that of Dichlorodiphenyltrichloroethane (DDT). A reported case involved a patient who developed toxic encephalopathy after exposure to this compound mist, accompanied by clinical and EEG abnormalities nih.gov. Encephalopathy is clinically characterized by a generalized alteration of attention, consciousness, or cognition medlink.com. In acute encephalopathy, EEG plays a significant role in evaluation and can help differentiate it from epileptic states or psychiatric conditions medlink.com. The hallmark EEG finding in most acute encephalopathies is background slowing, with the severity often correlating with the degree of impairment medlink.com.

Studies in experimental animals have investigated the effects of this compound on hepatic and renal systems. In dogs chronically exposed to high levels of this compound by ingestion, effects on the liver, spleen, and bone marrow were observed, alongside poor appetites, anemia, and cardiac changes epa.gov. In rats, this compound administered orally enhanced the incidence of enzyme-altered foci in the liver in an in vivo experiment nih.gov. This suggests a potential involvement of an epigenetic, tumor-promoting mechanism in this compound-induced liver tumors in laboratory animals nih.gov.

Regarding renal impacts, while limited specific data on this compound's direct effects on the kidney in experimental models were readily available, research on related compounds like 1,4-dichlorobenzene (B42874) (DCB) in rats and mice has demonstrated species-specific renal effects, including increased renal proximal tubule cell replication in rats nih.gov. Animal models of chronic kidney disease (CKD) are utilized to study renal function decline and associated changes, providing valuable tools for investigating potential nephrotoxicants mdpi.combiomedpharmajournal.org. These models replicate aspects like altered intestinal barrier function and metabolic changes in gut microbiota in CKD mdpi.com.

Encephalopathy and Associated Clinical/EEG Abnormalities

Immunological and Endocrine Disrupting Potentials

The potential of this compound to affect the immune and endocrine systems has also been a subject of investigation in toxicological research.

The immune system is a complex network susceptible to disruption by various chemical agents, including pesticides insa.ptoecd.org. Immunotoxicants can induce effects such as immunosuppression, immunostimulation, sensitization, and autoimmunity insa.pt. While the detection of immunotoxicity often relies on in vivo experiments and animal models, efforts are being made to develop in vitro assay methods mdpi.com. These in vitro approaches aim to evaluate specific immune functions, such as cytokine production, lymphocyte proliferation, and natural killer cell activity oecd.org. Historically, immunotoxicology focused on immunosuppression, but attention has expanded to include chemical-induced allergies, inadvertent immunostimulation, and autoimmunity oecd.org. Animal models are widely used to study developmental immunotoxicity, examining the effects of chemical exposure during critical periods of immune system development uu.nl.

This compound is considered a potential endocrine disrupting compound (EDC). EDCs are chemicals that can interfere with hormone action, influencing the regulation of homeostasis nih.govmdpi.com. Agrochemicals, including certain pesticides, represent a significant class of EDCs researchgate.net. Research on EDCs in experimental models has indicated that the brain and behavior can be sensitive targets of endocrine disruption, with developmental exposure potentially affecting various behaviors mdpi.com. Experimental studies using animal and cell models are crucial for advancing the understanding of the health effects of EDCs mdpi.com. EDCs can exert their effects through various mechanisms, including mimicking or antagonizing endogenous hormones and altering hormone synthesis and metabolism researchgate.net.

Pesticide Resistance Development and Management

Mechanisms of Resistance in Mite Populations

Resistance to acaricides in mites can arise through various mechanisms, including metabolic detoxification, target site insensitivity, reduced penetration of the acaricide through the cuticle, and behavioral adaptations. researchgate.netscialert.netnih.gov

Cross-Resistance to Other Acaricides (e.g., Dicofol, Bromopropylate)

Cross-resistance occurs when resistance to one pesticide confers resistance to other pesticides, often those with similar modes of action or detoxification pathways. Studies have shown that mite populations resistant to Dicofol frequently exhibit strong positive cross-resistance to other chlorinated biphenyl (B1667301) acaricides, such as Chlorobenzilate and Bromopropylate. dntb.gov.uascialert.netoup.comoup.comresearchgate.net This suggests common resistance mechanisms, such as enhanced metabolic detoxification, may be involved. scialert.net Research indicates that increased metabolic detoxification, potentially via cytochrome P450-dependent monooxygenases, esterases, or glutathione (B108866) S-transferases, is a major mechanism responsible for cross-resistance among certain acaricides in Tetranychus urticae. scialert.net Furthermore, a specific mutation (G326E) in a glutamate-gated chloride channel (GluCl3) receptor in Tetranychus urticae has been shown to confer resistance not only to abamectin (B1664291) but also to Dicofol, Bromopropylate, and this compound, indicating a target-site resistance mechanism for these diphenylcarbinol acaricides. dntb.gov.ua

Specific Resistance in Key Agricultural Pests (e.g., Tetranychus urticae, Panonychus ulmi)

Tetranychus urticae, commonly known as the two-spotted spider mite, is a prime example of a pest that has developed resistance to a wide array of acaricides globally, including this compound. researchgate.netscialert.netpesticideresistance.org Similarly, the European red mite, Panonychus ulmi, has also developed resistance to this compound in various agricultural settings, particularly in apple orchards. pesticideresistance.orgucanr.edu The development of resistance in these key agricultural pests has significantly impacted their control and necessitated the development of resistance management strategies. researchgate.netoup.com

Data from studies on cross-resistance in Tetranychus urticae highlight the relationship between resistance to Dicofol and other acaricides, including this compound and Bromopropylate. A dicofol-resistant strain of T. urticae demonstrated strong positive cross-resistance to Bromopropylate and this compound. scialert.netoup.comoup.com

Strategies for Resistance Management

Managing pesticide resistance is crucial for prolonging the effectiveness of available control tools and ensuring sustainable pest management.

Historical Context of Resistance Management Practices

Historically, the primary approach to managing resistance often involved switching to acaricides with different modes of action when control failures occurred. However, the widespread development of cross-resistance among chemically related compounds like this compound, Dicofol, and Bromopropylate demonstrated the limitations of simply rotating within similar chemical classes. scialert.netoup.comoup.com Early resistance management efforts for acaricides in mites, particularly in orchard systems, involved monitoring resistance levels and attempting to use this information to guide acaricide choices. scialert.net

Implications for Integrated Pest Management (IPM) Programs

The development of resistance to acaricides like this compound has significant implications for Integrated Pest Management (IPM) programs. herts.ac.ukoup.comwho.int IPM emphasizes a holistic approach to pest control, combining various strategies such as biological control, cultural practices, and the judicious use of pesticides. who.intusda.gov The loss of effective acaricides due to resistance reduces the chemical control options available within an IPM framework. researchgate.net The high toxicity of some pesticides, including this compound, to beneficial predatory mites further complicates IPM programs that rely on natural enemies for mite suppression. oup.com Effective IPM programs require careful selection of pesticides that are less disruptive to beneficial organisms and the implementation of resistance management strategies such as rotating acaricides with different modes of action, using mixtures where appropriate, and utilizing non-chemical control methods to reduce the selection pressure on mite populations. scialert.netwho.int The historical experience with resistance to compounds like this compound underscores the importance of proactive resistance management planning as an integral part of sustainable IPM.

Analytical Methodologies and Biomonitoring of Chlorobenzilate

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are essential for separating Chlorobenzilate from complex sample matrices and quantifying its concentration.

Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas Chromatography with Electron Capture Detection (GC-ECD) is a widely used technique for the analysis of organochlorine pesticides, including this compound, due to the high electronegativity of the chlorine atoms in its structure, which makes it highly responsive to ECD. primaryinfo.comresearchgate.netjfda-online.comepa.gov

GC-ECD has been employed for the quantitative determination of this compound residues in various matrices, such as fish. primaryinfo.comresearchgate.netscialert.net For instance, a study analyzing fish from the Caspian Sea utilized GC-ECD to detect and quantify this compound concentrations. researchgate.netscialert.net Another application includes the determination of organochlorine pesticides in municipal and industrial wastewater using GC. primaryinfo.com Technical this compound analysis can be carried out by gas-liquid chromatography using a packed column (e.g., 3% Carbowax 20M on Gas Chrom Q) with an internal standard like dibenzylsuccinate. primaryinfo.com The EPA also outlines methods for determining organochlorine pesticides in various matrices using capillary columns with ECD. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-SQ/MS, GC-QqQMS/MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers enhanced selectivity and confirmation capabilities compared to GC-ECD. Various MS configurations are used, including single quadrupole (GC-SQ/MS), tandem mass spectrometry (GC-MS/MS), and triple quadrupole mass spectrometry (GC-QqQMS/MS). nih.govcore.ac.ukresearchgate.net

GC-MS/MS, particularly with a triple quadrupole (QqQ) analyzer, has become a powerful technique for pesticide residue analysis due to its robustness, sensitivity, and selectivity, allowing for reliable quantification and identification of low concentrations of non-polar and semi-volatile compounds. core.ac.ukresearchgate.net This is achieved through selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes. nih.govusda.gov GC-QqQMS/MS has been used for the analysis of hundreds of pesticide residues in various food and environmental matrices. core.ac.ukresearchgate.net For example, methods utilizing GC-QqQMS/MS have been developed for the analysis of pesticides in fruits and vegetables. sigmaaldrich.com GC-SQ/MS has also been applied for multi-residue pesticide analysis in samples like melon. sigmaaldrich.com Confirmation of pesticides in matrices like adipose tissue can be performed by GC/MS/MS, comparing retention times and product ion abundance ratios against reference standards. usda.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another chromatographic technique that can be applied to the analysis of this compound, particularly for compounds that are less volatile or thermally labile, although GC is more common for organochlorine pesticides. jfda-online.com

HPLC equipped with a fluorescence detector or photodiode array detector has been used for pesticide analysis. primaryinfo.comjfda-online.com A liquid chromatography multi-residue method with photometric detection has been developed for the quantitative determination of organochlorine pesticides, including this compound, in animal tissues. researchgate.net This method involved gel-permeation chromatography and silica (B1680970) Sep-Pack cartridge cleanup. researchgate.net While GC is frequently preferred for this compound, HPLC can be part of multi-residue methods for analyzing a broader range of pesticides with varying properties. primaryinfo.comjfda-online.comgcms.cz

Sample Preparation and Extraction Methods for Diverse Matrices

Effective sample preparation and extraction are crucial steps before chromatographic analysis to isolate this compound from the complex matrix and remove interfering substances.

Extraction from Environmental Matrices (Soil, Water, Sediment)

Extracting this compound from environmental matrices like soil, water, and sediment requires methods capable of recovering the compound from solid and liquid phases. researchgate.netepa.gov

For solid samples such as soil and sediment, common extraction techniques include Soxhlet extraction using solvent mixtures like dichloromethane (B109758) and n-hexane or hexane-acetone. epa.govresearchgate.netepa.gov Pressurized fluid extraction, microwave extraction, and ultrasonic extraction are also options. epa.gov Water samples can be extracted using liquid-liquid extraction with solvents like methylene (B1212753) chloride or through solid-phase extraction (SPE). epa.govgcms.cz Cleanup procedures such as alumina (B75360), Florisil, or silica gel column chromatography, as well as sulfur removal, may be necessary to reduce matrix interferences before analysis. epa.gov

Extraction from Biological Matrices (Tissue, Urine, Blood, Milk)

Extraction of this compound from biological matrices such as tissue, urine, blood, and milk presents unique challenges due to the complex composition of these samples, including lipids and proteins. biotage.comulpgc.esmdpi.com

For tissue samples like adipose tissue, homogenization followed by solvent extraction (e.g., with cyclopentane (B165970) or methylene chloride:hexane) is commonly used. nih.govusda.govepa.gov Drying with sodium sulfate (B86663) is often performed before extraction. epa.gov Cleanup steps like gel permeation chromatography (GPC) are frequently employed to remove lipids and other interfering biological components. usda.govresearchgate.netepa.gov

Urine analysis is a common approach for biomonitoring pesticide exposure as it reflects the elimination of the parent compound or its metabolites. nih.govepa.govmdpi.com Extraction from urine may involve methods like solid-phase extraction (SPE), which can utilize various sorbents and elution solvents. mdpi.com

Blood and serum samples are also used for biomonitoring, providing information on recent or current exposures. nih.govepa.govmdpi.com Sample preparation for blood-based samples often requires methods to address the presence of phospholipids, which can interfere with MS analysis. biotage.com Techniques like supported liquid extraction (SLE) or modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged and Safe) methods have been developed for extracting a wide range of pollutants, including pesticides, from blood or serum. biotage.comulpgc.esmdpi.com A micro QuEChERS-based method has been developed for biomonitoring in whole blood, allowing for the simultaneous extraction of numerous chemicals. ulpgc.es

While this compound was not detected in milk in some older studies, milk is considered a relevant matrix for biomonitoring lipophilic environmental pollutants. nih.govmdpi.com Extraction from milk requires careful sample preparation due to its high lipid and protein content. mdpi.com

Detailed research findings on this compound concentrations in specific biological matrices are limited in the provided search results, but the methodologies described are applicable for its analysis if present. For example, a study on fish from the Caspian Sea found detectable concentrations of this compound in muscle tissue using GC-ECD after sample preparation. researchgate.netscialert.net

Table 1: this compound and Associated Compound (Metabolite) Mentioned

| Compound Name | PubChem CID |

| This compound | 10522 |

| p,p'-dichlorobenzophenone | 8286 |

Table 2: Examples of Analytical Techniques and Matrices for this compound and Organochlorine Pesticides

| Analytical Technique | Matrix | Notes | Source |

| GC-ECD | Fish | Quantitative determination | primaryinfo.comresearchgate.netscialert.net |

| GC-ECD | Industrial and Municipal Wastewater | Determination of organochlorine pesticides | primaryinfo.comepa.gov |

| GC-ECD | Soil | Analysis of organochlorine pesticides | researchgate.net |

| GC-MS/MS | Food (Fruits, Vegetables), Environmental | Multi-residue pesticide analysis | core.ac.ukresearchgate.netsigmaaldrich.com |

| GC/MS/MS | Adipose Tissue | Confirmation of pesticides | usda.gov |

| GC-SQ/MS | Food (Melon) | Multi-residue pesticide analysis | sigmaaldrich.com |

| HPLC | Animal Tissues | Multi-residue method with photometric detection | researchgate.net |

| HPLC | Aquatic Systems | Analysis of pesticides and conversion products (with SPE and tandem detection) | primaryinfo.com |

Table 3: Examples of Extraction Methods for Different Matrices

| Matrix | Extraction Method(s) | Notes | Source |

| Environmental (Soil, Sediment) | Soxhlet extraction (dichloromethane/n-hexane, hexane-acetone) | Followed by cleanup (silica gel) | epa.govresearchgate.netepa.gov |

| Environmental (Water) | Liquid-liquid extraction (methylene chloride), SPE | epa.govgcms.cz | |

| Biological (Adipose Tissue) | Solvent extraction (cyclopentane, methylene chloride:hexane) | Homogenization, drying with sodium sulfate, GPC cleanup | usda.govepa.gov |

| Biological (Urine) | SPE | mdpi.com | |

| Biological (Blood, Serum) | SLE, Modified QuEChERS | Addresses phospholipids, multi-class extraction | biotage.comulpgc.esmdpi.com |

| Biological (Tissue - general) | Homogenization, solvent extraction (acetone) | Followed by cleanup (silica gel column) for low levels | epa.gov |

| Biological (Fish muscle) | SPE | Used in a multi-residue method | primaryinfo.com |

Biomonitoring studies for this compound have been conducted, utilizing methods to detect the compound or its metabolites in biological samples. nih.govepa.gov For instance, a method for determining urinary levels of this compound, analyzed as p,p'-dichlorobenzophenone (DBP), was suggested as suitable for monitoring exposed workers. researchgate.net However, it is noted that for many pesticides, including chlorinated hydrocarbons like this compound, the detection of the parent compound or metabolites in urine or blood serves primarily as biological exposure indicators to confirm exposure rather than providing quantitative dose-response information. nih.gov Further research is needed to develop adequate indicators and methods for the biological monitoring of occupational pesticide exposure. nih.gov

The analysis of this compound in biological matrices is part of broader efforts to monitor persistent organic pollutants and pesticides in humans and wildlife. ulpgc.esmdpi.comgcms.cz Techniques like QuEChERS extraction combined with LC- and GC-MS/MS have enabled the simultaneous detection and quantification of numerous compounds, including this compound, in biological samples like serum and whole blood, supporting biomonitoring efforts. ulpgc.esmdpi.com

Clean-up Procedures (e.g., Florisil, Alumina, d-SPE, QuEChERS)

Effective sample clean-up is a critical step in the analysis of this compound to remove interfering substances from complex matrices before chromatographic analysis. Several techniques are employed for this purpose.

Adsorption column chromatography using materials like Florisil and Alumina has been traditionally used for pesticide residue clean-up. Florisil, a magnesium silicate, and Alumina (aluminum oxide) act as adsorbents, retaining matrix co-extractives while allowing the analytes of interest, such as this compound, to be eluted. These methods are often referenced in official methods, such as certain EPA methods for soil analysis nih.govrestek.com.

Dispersive Solid-Phase Extraction (d-SPE) is another widely used clean-up technique, often employed as part of the QuEChERS method. In d-SPE, a sorbent material is added directly to the extracted sample aliquot to remove interfering compounds. Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove lipids, and graphitized carbon black (GCB) to remove pigments and sterols researchgate.net. The specific sorbent or combination of sorbents used depends on the matrix and the target analytes. For instance, PSA is considered essential in many QuEChERS applications for removing matrix interferences restek.com.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and efficient sample preparation approach for the analysis of pesticide residues, including organochlorine pesticides like this compound, in various matrices such as fruits, vegetables, cereals, and even complex matrices like soil and sediment nih.govrestek.comresearchgate.netquechers.eu. The basic QuEChERS procedure involves extraction with acetonitrile, followed by a salting-out step to induce phase separation, and a d-SPE clean-up step using sorbents like MgSO4, PSA, and C18 nih.govresearchgate.netquechers.eu. While initially developed for food matrices, modified QuEChERS methods have been applied to more challenging samples like soil and sediment, although standardization in these matrices is still evolving restek.com. The method offers advantages such as reduced solvent usage, less labor, and higher sample throughput compared to traditional methods quechers.eu.

The choice of clean-up procedure is often dictated by the sample matrix and the analytical technique used. For example, while QuEChERS with d-SPE is effective for many matrices, additional clean-up steps or alternative sorbents like Florisil or alumina might be necessary for complex samples with high levels of interfering compounds nih.govchromforum.org.

Biomonitoring Studies in Human and Wildlife Populations

Biomonitoring is a crucial tool for assessing exposure to chemicals like this compound by measuring the compound or its metabolites in biological samples researchgate.netepa.gov. This provides a direct assessment of the internal dose and can help evaluate potential health risks epa.goviloencyclopaedia.org.

Detection of this compound and Metabolites in Human Biological Samples

This compound and its metabolites have been detected in various human biological samples, including blood, urine, serum, and breast milk nih.govrestek.comchromforum.orgherts.ac.uknih.govtomclark.ca. Biomonitoring studies utilize analytical techniques, primarily chromatography coupled with mass spectrometry (GC-MS or LC-MS/MS), to identify and quantify these compounds researchgate.netnih.gov.

Blood and serum are considered reliable matrices for estimating the parent pesticide concentration, reflecting recent or current exposures, especially for compounds with shorter half-lives researchgate.netepa.govnih.gov. Urine is often used to measure pesticide metabolites, which can provide an indication of exposure over a slightly longer period researchgate.netepa.gov. Breast milk has also been analyzed to assess the transfer of contaminants from mothers to infants nih.govresearchgate.net.

One approach for monitoring human exposure to this compound involves the analysis of its metabolites in urine. These metabolites can be oxidized to 4,4'-dichlorobenzophenone, which is then analyzed to monitor exposure levels epa.gov. Studies have developed sensitive LC-MS/MS methods capable of detecting a wide range of xenobiotics, including pesticides, in low-volume human biological samples like urine, serum, and breast milk, with detection limits typically in the pg-ng/mL range nih.gov.

Assessment of Exposure Levels and Risk Correlation

Biomonitoring data on this compound and its metabolites in human samples are used to assess exposure levels in various populations, including the general public and occupationally exposed individuals researchgate.netepa.gov. These data are essential for understanding the extent of human exposure and can be used in exposure and risk assessment processes epa.govepa.gov.

While the provided search results mention exposure assessment and risk correlation in a general context of pesticide biomonitoring, specific detailed research findings directly correlating this compound exposure levels in humans with specific health risks are limited within this set restek.comtomclark.ca. However, the principle of using biomonitoring data to understand exposure pathways and inform risk assessment is well-established researchgate.netepa.gov. Studies have shown the pervasiveness of pesticide exposures and have used biomonitoring data to identify primary predictors and important pathways of exposure in certain populations researchgate.net.

Biomonitoring data, especially when combined with environmental monitoring data, can help establish total exposure transfer coefficients, which are valuable in predicting exposures for specific activities and conducting risk assessments epa.gov.

Monitoring in Wildlife (e.g., Fish) to Assess Environmental Contamination